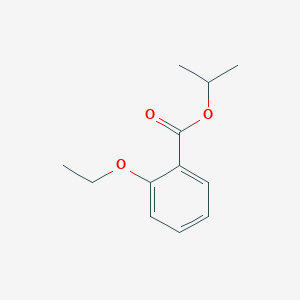

Propan-2-yl 2-ethoxybenzoate

Description

Propan-2-yl 2-ethoxybenzoate is an ester derived from 2-ethoxybenzoic acid and propan-2-ol (isopropyl alcohol). Structurally, it consists of a benzoate backbone substituted with an ethoxy group at the ortho position (C2) and an isopropyl ester group. This compound belongs to the broader class of aromatic esters, which are characterized by their stability, solubility in organic solvents, and applications in industrial synthesis, fragrances, or polymer additives.

Properties

CAS No. |

188754-41-8 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

propan-2-yl 2-ethoxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-10(11)12(13)15-9(2)3/h5-9H,4H2,1-3H3 |

InChI Key |

DXFQVUJFXYGTNP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC(C)C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC(C)C |

Synonyms |

Benzoic acid, 2-ethoxy-, 1-methylethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ortho-ethoxy group in this compound may sterically hinder hydrolysis compared to unsubstituted benzoates like butyl benzoate. This could enhance stability under acidic or basic conditions.

- Ester Group Bulk: The branched isopropyl group may reduce water solubility compared to linear esters (e.g., butyl benzoate) but improve compatibility with nonpolar matrices.

- Functional Group Reactivity: Unlike Propyl Paraben (which has a phenolic -OH group), this compound lacks hydrogen-bonding capacity, likely reducing antimicrobial activity but increasing chemical inertness .

Stability and Degradation Pathways

Evidence from BPA degradation studies highlights the environmental fate of compounds with isopropyl and ethoxybenzene motifs. For example, ozonation of BPA yields intermediates like 4-isopropenylphenol and (2E,4Z)-3-(2-(4-hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid, suggesting that isopropyl-substituted aromatics undergo oxidative cleavage or hydroxylation under aggressive conditions . Similar pathways may apply to this compound, though the ethoxy group’s electron-donating nature could slow degradation compared to hydroxylated analogs like parabens.

Research Findings and Limitations

- Environmental Persistence : The ethoxy and isopropyl groups may confer moderate persistence in aquatic systems, as seen in related compounds undergoing slow ozonation .

- Data Gaps : Specific experimental data (e.g., toxicity, thermal stability) for this compound are absent in the provided evidence, necessitating further study.

Q & A

Q. What are the standard synthetic routes for Propan-2-yl 2-ethoxybenzoate in academic settings?

this compound is typically synthesized via esterification between 2-ethoxybenzoic acid and propan-2-ol, using acid catalysts (e.g., sulfuric acid) or coupling reagents. Reaction optimization involves controlling stoichiometry, temperature, and solvent selection (e.g., toluene or dichloromethane). Purification is achieved via recrystallization or column chromatography, with yield and purity validated by thin-layer chromatography (TLC) and melting point analysis. For analogous esters, trimethylaluminum has been employed as a catalyst in coupling reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR confirm ester linkage and substituent positions.

- IR spectroscopy : Peaks near 1720–1740 cm indicate the ester carbonyl group.

- Mass spectrometry (MS) : High-resolution MS verifies molecular ion mass and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide benchmark spectral data for validation .

Q. How is X-ray diffraction (XRD) utilized to determine the crystal structure of this compound?

Single-crystal XRD resolves molecular geometry, packing, and intermolecular interactions. Data collection requires high-quality crystals grown via slow evaporation. Structure solution and refinement are performed using software such as SHELX (for small molecules) or OLEX2 (for integrated workflows), which iteratively model atomic positions and thermal displacement parameters. Hydrogen atom positions are often constrained or derived from difference Fourier maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in XRD data?

Discrepancies may arise from disordered hydrogen atoms or dynamic interactions. Graph set analysis (GSA), as outlined by Bernstein et al., systematically categorizes hydrogen-bonding motifs (e.g., chains, rings) to identify dominant patterns. Complementary techniques like variable-temperature XRD or solid-state NMR can clarify temperature-dependent behavior. Computational modeling (e.g., DFT) may further validate proposed interactions .

Q. What strategies minimize by-products during the synthesis of this compound?

By-products such as unreacted acid or transesterified derivatives are mitigated by:

- Using anhydrous conditions and molecular sieves to suppress hydrolysis.

- Optimizing catalyst loading (e.g., 0.5–1.0 equivalents of HSO).

- Employing protecting groups for reactive hydroxyl or carboxyl moieties in complex analogs. Reaction monitoring via NMR or in-line FTIR ensures real-time tracking of conversion rates .

Q. How should discrepancies between computational and experimental NMR chemical shifts be addressed?

Discrepancies often stem from solvent effects, conformational flexibility, or approximations in density functional theory (DFT) calculations. To improve accuracy:

Q. What advanced crystallographic methods elucidate polymorphism in this compound derivatives?

Polymorph screening involves solvent-mediated crystallization trials and slurry equilibration. Differential scanning calorimetry (DSC) identifies thermal phase transitions, while synchrotron XRD captures high-resolution data for metastable forms. Hirshfeld surface analysis quantifies intermolecular contact contributions, aiding in understanding stability differences between polymorphs .

Methodological Notes

- Software Tools : SHELX and OLEX2 are preferred for structural refinement due to robustness in handling twinned or low-resolution data .

- Ethical Compliance : Ensure synthetic procedures adhere to institutional safety protocols, particularly when using hazardous reagents (e.g., phosgene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.